molecular formula C12H18N4O4 B10902140 (2,6-dimethylmorpholin-4-yl)(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone

(2,6-dimethylmorpholin-4-yl)(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone

Cat. No.: B10902140
M. Wt: 282.30 g/mol
InChI Key: LHVIBNSSQGCPFX-UHFFFAOYSA-N
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Description

(2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is a complex organic compound with the molecular formula C11H16N4O4 It is characterized by the presence of a morpholine ring substituted with two methyl groups and a pyrazole ring substituted with a nitro group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions often require the use of strong bases or acids as catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the morpholine or pyrazole rings .

Scientific Research Applications

Chemistry

In chemistry, (2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine

Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, (2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets. The nitro group and morpholine ring are key functional groups that contribute to its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is unique due to the specific substitution pattern on the morpholine and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(1,5-dimethyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C12H18N4O4/c1-7-5-15(6-8(2)20-7)12(17)10-11(16(18)19)9(3)14(4)13-10/h7-8H,5-6H2,1-4H3

InChI Key

LHVIBNSSQGCPFX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NN(C(=C2[N+](=O)[O-])C)C

Origin of Product

United States

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